molecular formula C16H10N2OS B12565062 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B12565062
M. Wt: 278.3 g/mol
InChI Key: CQYMGFZYMISQHH-FMIVXFBMSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 2-hydroxybenzaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitro-substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes. Its chemical properties may impart desirable characteristics to these materials, such as enhanced stability or specific optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring and hydroxyphenyl group could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile: can be compared with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a benzothiazole ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse functionalizations and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H10N2OS

Molecular Weight

278.3 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H10N2OS/c17-10-12(9-11-5-1-3-7-14(11)19)16-18-13-6-2-4-8-15(13)20-16/h1-9,19H/b12-9+

InChI Key

CQYMGFZYMISQHH-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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